2,2-Dimethyl-3-(methylsulfonyl)propanoic acid

Descripción general

Descripción

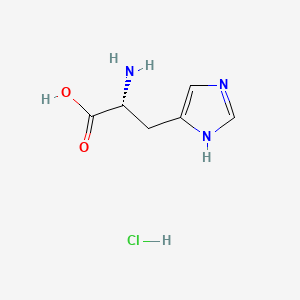

“2,2-Dimethyl-3-(methylsulfonyl)propanoic acid” is a chemical compound with the linear formula C6H12O2S . It is also known by its CAS Number: 37695-38-8 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

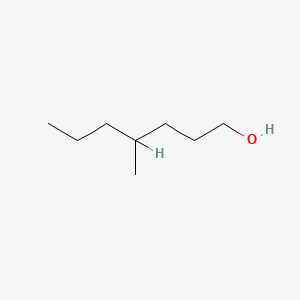

The molecular structure of “2,2-Dimethyl-3-(methylsulfonyl)propanoic acid” can be represented by the SMILES stringCC(CSC)(C)C(O)=O . The InChI code for this compound is 1S/C6H12O2S/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) . Physical And Chemical Properties Analysis

The molecular weight of “2,2-Dimethyl-3-(methylsulfonyl)propanoic acid” is 148.23 . It is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación

Analytical Method Development

A study by Davadra et al. (2011) focused on the development of a reverse phase high-performance liquid chromatography method for separating stereo isomers of a compound structurally related to 2,2-Dimethyl-3-(methylsulfonyl)propanoic acid. This method achieved baseline resolution and can be used to monitor epimerization of the α-carbon of propanoic acid in similar compounds (Davadra et al., 2011).

Atmospheric Chemistry

Mardyukov and Schreiner (2018) discussed the role of dimethyl sulfide (DMS), a related compound, in atmospheric aerosol formation, which impacts cloud formation. The study explored the oxidation of DMS, leading to the formation of products including dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO2), relevant to understanding the atmospheric chemistry of sulfur-containing compounds (Mardyukov & Schreiner, 2018).

Synthetic Organic Chemistry

A 2020 study presented a protocol for synthesizing vinyl sulfones and vinyl sulfonamides, which are used in various biological activities and synthetic organic chemistry. This research highlights the utility of 2,2-Dimethyl-3-(methylsulfonyl)propanoic acid in the synthesis of low molecular weight compounds (Kharkov University Bulletin Chemical Series, 2020).

Role as a Synthon

Jones-Mensah et al. (2016) reviewed the use of dimethyl sulfoxide, a molecule structurally related to 2,2-Dimethyl-3-(methylsulfonyl)propanoic acid, as a synthon in organic chemistry. This molecule has been utilized as a building block in synthetic transformations, offering insights into the broader applications of similar sulfone compounds (Jones-Mensah et al., 2016).

Photocatalysis Research

Huang et al. (2018) established a visible light photocatalytic method using a dimethyl sulfoxide (DMSO)/H2O system for methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes. This study demonstrates the potential of related sulfonyl compounds in photocatalytic applications (Huang et al., 2018).

Quantum Chemical Calculations

Koch and Anders (1994) conducted quantum chemical calculations on sulfone compounds, providing insights into the electronic structure and stability of these molecules, which is relevant for understanding the properties of 2,2-Dimethyl-3-(methylsulfonyl)propanoic acid in various applications (Koch & Anders, 1994).

Application in Chiral SFC Separations

Wu et al. (2016) explored the chiral supercritical fluid chromatography (SFC) of racemic 2,2-dimethyl-3-aryl-propanoic acids, a category to which 2,2-Dimethyl-3-(methylsulfonyl)propanoic acid belongs. This study is significant for understanding the separation and analysis of chiral compounds in pharmaceutical and chemical research (Wu et al., 2016).

Safety And Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The compound is considered dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

Propiedades

IUPAC Name |

2,2-dimethyl-3-methylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-6(2,5(7)8)4-11(3,9)10/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYVGPXHEONOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277520 | |

| Record name | 2,2-dimethyl-3-(methylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(methylsulfonyl)propanoic acid | |

CAS RN |

5324-67-4 | |

| Record name | NSC2717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-(methylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonyl-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)